molecular formula C8H7NO5 B3177345 2-(3-Hydroxy-4-nitrophenyl)acetic acid CAS No. 152148-79-3

2-(3-Hydroxy-4-nitrophenyl)acetic acid

Cat. No. B3177345
M. Wt: 197.14 g/mol
InChI Key: USYXXSPSICUYRL-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-nitrophenyl)acetic acid is a compound with the molecular weight of 197.15 . It belongs to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .


Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxy-4-nitrophenyl)acetic acid consists of a benzene ring with a hydroxyl group and a nitro group attached to it . The InChI key for this compound is USYXXSPSICUYRL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(3-Hydroxy-4-nitrophenyl)acetic acid is a solid compound . The compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Hydroxyl Protecting Group

The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, is utilized for the protection of hydroxyl functions in synthetic chemistry. This group is orthogonal to commonly used protecting groups such as tert-butyldimethylsilyl and levulinoyl, among others. It is stable under various carbohydrate transformations and can be selectively removed, showcasing its utility in complex organic syntheses (Daragics & Fügedi, 2010).

Electrochemical Reduction and Electrosynthesis

2-(3-Hydroxy-4-nitrophenyl)acetic acid and its derivatives are subjects of electrochemical studies, particularly in the reduction of nitro compounds to produce hydroxamic acids, lactams, and benzothiazines. These processes are important for electrosynthetic applications, providing pathways to synthesize complex molecules with potential biological activities (Sicker et al., 1995).

Antibacterial Compound Synthesis

Derivatives of 2-(3-Hydroxy-4-nitrophenyl)acetic acid have been explored for their antibacterial properties. The synthesis of specific thiosemicarbazones and their evaluation against both Gram-positive and Gram-negative bacteria highlight the potential of these compounds in the development of new antibacterial agents (Parekh & Desai, 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 2-(3-Hydroxy-4-nitrophenyl)acetic acid are not available, it’s worth noting that similar compounds have been used in the synthesis of other compounds . This suggests potential applications in various fields, including pharmaceuticals and materials science.

properties

IUPAC Name

2-(3-hydroxy-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXXSPSICUYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-4-nitrophenyl)acetic acid

Synthesis routes and methods

Procedure details

A mixture of diethyl 3-benzyloxy-4-nitrophenylmalonate (22.0 g, 57.8 mmol), acetic acid (200 ml) and concentrated hydrochloric acid (100 ml) was heated under reflux for 15 hours under stirring. After the reaction mixture was cooled to room temperature, the solvent was distilled off from the reaction mixture under reduced pressure. The solid thus obtained was collected by filtration under reduced pressure, followed by drying under reduced pressure, whereby the title compound (5.45 g, 48%) was obtained as a pale yellow amorphous substance.
Name
diethyl 3-benzyloxy-4-nitrophenylmalonate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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